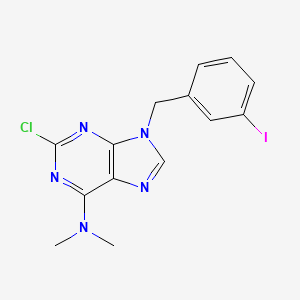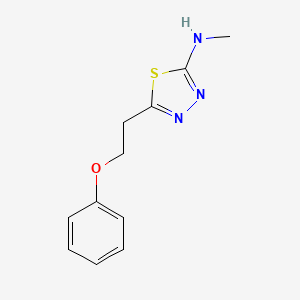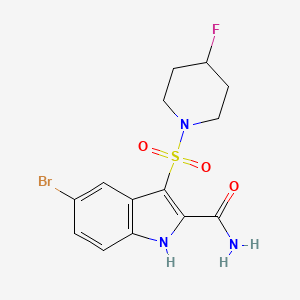
1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a butyl group, a phenylsulfonyl group, and a tetrahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-diaminobenzene with a suitable butylating agent, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoxaline core can also participate in various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-(phenylsulfonyl)piperazine
- 1-butyl-4-(phenylsulfonyl)benzene
- 1-butyl-4-(phenylsulfonyl)imidazole
Uniqueness
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its tetrahydroquinoxaline core, which imparts specific chemical and biological properties. Compared to similar compounds, it offers a distinct combination of stability, reactivity, and potential for functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
7151-42-0 |
|---|---|
Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C18H22N2O2S/c1-2-3-13-19-14-15-20(18-12-8-7-11-17(18)19)23(21,22)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3 |
InChI Key |
DMSSYCOOVYXIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
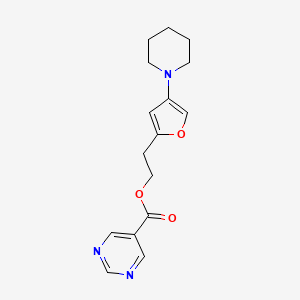

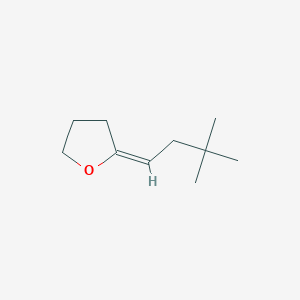
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
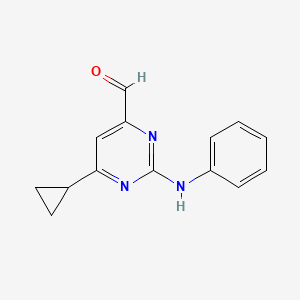
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
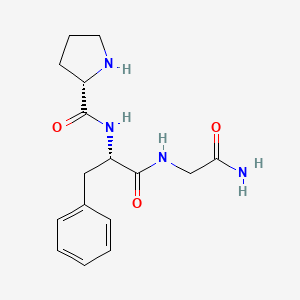
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

